Home > Products > Screening Compounds P121795 > 3-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide
3-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide -

3-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide

Catalog Number: EVT-4432943
CAS Number:
Molecular Formula: C16H19F3N4O2
Molecular Weight: 356.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate

Compound Description: This compound is a dopamine D3 ligand. []

2-Amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene Derivatives

Compound Description: This series of compounds acts as allosteric enhancers of the A1-adenosine receptor. The most potent compounds in the series were the 4-chlorophenyl (8f) and 4-trifluoromethyl (8j) derivatives. []

-(4-Piperazin-1-yl-phenyl)-6-substituted-s-triazolo [3, 4-b] [, , ] thiadiazole hydrochlorides

Compound Description: This series of water-soluble, fused heterocyclic compounds containing a piperazine group displayed potential antibacterial activities in vitro. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. Importantly, it exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses. This unusual pharmacokinetic profile is attributed to its O-deethylated metabolite (M2), which competitively and mechanism-based inhibits CYP3A, the enzyme responsible for its metabolism. []

N-{4-[4-(3-Aminocarbonyl-phenyl)-piperazin-1-yl]-butyl}-4-bromo-benzamide (RGH-237)

Compound Description: RGH-237 is a novel selective dopamine D3 receptor partial agonist. This compound showed nanomolar affinity to human and rat D3 receptors with an intrinsic activity of approximately 50%. []

5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone Derivatives

Compound Description: This series of compounds was synthesized and evaluated as potential antibacterial agents, exhibiting weak to moderate activity. []

3-Z-[1-(4-(N-((4-methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-phenylamino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone

Compound Description: Multiple free base crystal forms of this compound have been identified and are proposed for use in treating angiogenic eye diseases. []

[3H]4‐(Dimethylamino)‐N‐[4‐(4‐(2‐methoxyphenyl)piperazin‐ 1‐yl)butyl]benzamide ([3H]WC‐10)

Compound Description: [3H]WC‐10 is a radiolabeled version of WC-10, a compound with high affinity and selectivity for dopamine D3 receptors versus dopamine D2 receptors. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: Compound 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. []

6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene (FMPD)

Compound Description: FMPD is a potential novel antipsychotic with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. []

2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters

Compound Description: This series of compounds features a quinazolinone moiety linked to a piperazine ring. []

{1-Benzyl-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}(oxo)acetic Acid (PAI-039)

3-Z-[1-(4-(N-((4-methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulfonate

Compound Description: This compound, identified in several patents [, , , , ], acts as a receptor tyrosine kinase inhibitor.

N-(4-(4-(3-Aminocarbonylphenyl)piperazin-1-yl)butyl)-4-bromobenzamide

Compound Description: This compound displays activity as a neurokinin antagonist. []

7-[(4-Substituted phenyl-piperazin-1-yl)-alkoxyl]-4-methylchromene-2-ones

Compound Description: This series of compounds, designed as potential atypical antipsychotics, exhibits dopamine D2 and serotonin 5-HT2A antagonism. []

6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2- a)quinoline-3-carboxylic Acid Derivatives

Compound Description: This series of N-substituted derivatives of 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2- a)quinoline-3-carboxylic acid was synthesized and demonstrated antibacterial activity. [, ]

3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide

Compound Description: The crystal structure of this compound has been determined, revealing specific dihedral angles and intermolecular interactions. []

N-oxyde de 3-(2,6-dichloro-3,5-diméthoxy-phényl)-1-{6-[4-(4-éthyl-pipérazin-1-yl)-phénylamino]-pyrimidin-4-yl}-1-méthyl-urée

Compound Description: This compound and its pharmaceutically acceptable salts are proposed for treating diseases treatable by inhibiting FGFR1, FGFR2, FGFR3, or FGFR4 kinase activity. []

N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (Taranabant, MK-0364)

Compound Description: Taranabant is a novel, acyclic cannabinoid-1 receptor inverse agonist. []

[4-(Heteroaryl)piperazin-1-yl]-(2,5-substituted phenyl)-methanone Derivatives

Compound Description: This series of compounds shows potential as glycine transporter 1 (GlyT-1) inhibitors for treating schizophrenia. []

3-Chloro-N-(2-((2-Dimethylamino) Ethyl) (Methyl) Amino)-4-Methoxy-5-((4-(1-Methyl-1h-Indol-3-Yl) Pyrimidin-2-Yl) Amino) Phenyl) Propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent. []

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

Compound Description: This compound, with its crystal structure determined, features a piperazine ring in a chair conformation. []

3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine

Compound Description: This compound, synthesized from 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine, exhibits a specific conformation stabilized by weak intermolecular interactions. []

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate

Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring and specific intermolecular interactions. []

N-{(1S,2S)-2-(3-cyanophenyl)-3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}-2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide ([18F]-16)

Compound Description: [18F]-16 is a cannabinoid-1 receptor (CB1R) positron emission tomography tracer. It is designed from an acyclic amide CB1R inverse agonist. []

1‐Aryl‐2‐{4‐[4‐(3‐oxobutyl)phenyl]piperazin‐1‐yl}ethanones

Compound Description: This series of compounds was synthesized from N‐phenylpiperazine and evaluated for biological activity. []

3-(Adamantan-1-yl)-4-methyl-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Compound Description: The crystal structure of this compound has been resolved, revealing two independent molecules in the asymmetric unit. []

9α-Hydroxy-12-{[4-(4-hydroxyphenyl)piperazin-1-yl]methyl}-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

Compound Description: This compound, synthesized from 9α-hydroxyparthenolide, possesses a complex multi-ring structure incorporating a piperazine ring. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of novel bi-heterocyclic propanamides was synthesized and displayed potent urease inhibitory activity with low cytotoxicity. []

4-[Bis(4-fluorophenyl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-ium 3-carboxypropanoate

Compound Description: The crystal structure of this salt reveals a chair conformation for the piperazine ring and specific intermolecular hydrogen bonds. []

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

Compound Description: This compound features a chair conformation for the piperazine ring and specific torsion angles in its crystal structure. []

(-)-4-(6chloropyridazin-3-ylthio)2-(2,4-difluorophenyl)-3, 3-dimethyl-1(1H-1,2,4-triazol-1-yl)butan-2-ol

Compound Description: This compound represents a 1-aryl-2-@(3754/24)1H-1,2,4-triazol-1-yl)ethanol derivative proposed as an antimycotic agent or hormone-dependent breast cancer therapeutic. []

3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)-propanamide hydrate

Compound Description: This compound, a derivative of pyrazole, exhibits herbicidal and fungicidal activities. []

Properties

Product Name

3-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide

IUPAC Name

3-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide

Molecular Formula

C16H19F3N4O2

Molecular Weight

356.34 g/mol

InChI

InChI=1S/C16H19F3N4O2/c17-16(18,19)25-14-3-1-13(2-4-14)21-15(24)5-7-22-9-11-23(8-6-20)12-10-22/h1-4H,5,7-12H2,(H,21,24)

InChI Key

FEHDIOZURVOUQQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC#N

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.